N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
Description
This compound belongs to a class of heterocyclic derivatives characterized by a [1,2,4]triazolo[4,3-b]pyridazine core functionalized with a 4-bromophenylamino group, a thioether linkage, and a 4-methylbenzamide side chain. Its structural complexity arises from the integration of multiple pharmacophoric motifs, including the triazolopyridazine scaffold (known for kinase inhibition) and the bromophenyl moiety (often associated with enhanced lipophilicity and target binding) .
Properties
IUPAC Name |
N-[2-[6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN6O2S/c1-15-2-4-16(5-3-15)23(32)25-13-12-20-28-27-19-10-11-22(29-30(19)20)33-14-21(31)26-18-8-6-17(24)7-9-18/h2-11H,12-14H2,1H3,(H,25,32)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEOZEFWVOJRDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in cell growth, survival, and angiogenesis.
Mode of Action
The compound interacts with its targets, c-Met and VEGFR-2, by inhibiting their activities. This inhibition is achieved through the compound’s ability to bind to these kinases, thereby preventing them from carrying out their normal functions. The compound’s intervention on intracellular c-Met signaling was verified by the result of Western blot.
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, the compound disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and angiogenesis. This results in the inhibition of the growth of cancer cells.
Pharmacokinetics
The compound’s potent inhibitory activities against c-met and vegfr-2 suggest that it may have favorable adme properties that allow it to effectively reach and interact with its targets.
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela. It inhibits the growth of A549 cells in a dose-dependent manner and induces late apoptosis of these cells. The compound’s action results in the inhibition of the expression of c-Met and VEGFR-2, thereby inhibiting the growth of cancer cells.
Biological Activity
N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex compound featuring a triazole moiety, which has been studied for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound possesses a molecular weight of approximately 409.3 g/mol and can be represented by the molecular formula . The structure includes a bromophenyl group, a thioether linkage, and a triazole ring, which are known to contribute to its biological properties.
Anticancer Activity
Research indicates that compounds containing triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar triazole-based compounds demonstrate cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways including the modulation of signaling cascades related to cell survival .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis induction |
| Compound B | Bel-7402 | 15 | Cell cycle arrest |
| N-(...)-benzamide | MCF-7 | 12 | Inhibition of proliferation |
Antibacterial Activity
The antibacterial properties of triazole derivatives have also been documented. Studies have reported that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antibacterial Activity Against Common Pathogens
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| N-(...)-benzamide | Pseudomonas aeruginosa | 16 µg/mL |
Anti-inflammatory Activity
In addition to anticancer and antibacterial effects, compounds with a triazole structure have been shown to possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Case Studies
- Case Study on Anticancer Properties : A study investigated the effect of a triazole derivative on MCF-7 cells, revealing that it significantly reduced cell viability at concentrations above 10 µM. The compound induced apoptosis as confirmed by flow cytometry analysis.
- Case Study on Antibacterial Efficacy : Another study evaluated the antibacterial activity of several triazole compounds against Staphylococcus aureus and found that one derivative exhibited an MIC value of 32 µg/mL, indicating strong antibacterial potential.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound’s uniqueness lies in its substitution pattern. Below is a systematic comparison with structurally similar derivatives based on substituent variations, synthetic routes, and spectral characteristics.
Substituent Variations and Molecular Properties
Key analogs and their substituent differences are summarized in Table 1 :
Key Observations :
- Electronic Effects : The 4-bromophenyl group in the target compound enhances electron-withdrawing properties compared to fluorobenzyl (electron-withdrawing inductive effect) or acetylphenyl (electron-withdrawing resonance effect) substituents. This may influence receptor binding or metabolic stability .
- Spectral Signatures : The absence of C=O stretching bands in triazole-thione tautomers (e.g., in ) contrasts with the target compound’s amide C=O peaks (~1660–1680 cm⁻¹), confirming its structural integrity .
Critical Research Findings and Challenges
- Spectral Discrepancies : NMR data in highlight that substituent changes (e.g., bromo vs. nitro groups) induce chemical shift variations in specific regions (e.g., aromatic protons at δ 7.5–8.5 ppm), aiding structural elucidation .
- Synthetic Challenges : The steric bulk of the 4-methylbenzamide group may hinder reaction yields during S-alkylation, necessitating optimized conditions (e.g., Cs₂CO₃/DMF) as seen in .
- Tautomerism : Triazole-thione/thiol tautomerism () is absent in the target compound due to its stable thioether linkage, simplifying spectral interpretation .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer :
- Stepwise Functionalization : Begin with constructing the triazolo[4,3-b]pyridazine core via cyclization of precursor hydrazines with carbonyl derivatives. Use trichloroisocyanuric acid (TCICA) as a cyclizing agent in acetonitrile to enhance reaction efficiency .
- Thioether Linkage : Introduce the thioethyl group by reacting the core with 2-((4-bromophenyl)amino)-2-oxoethyl thiol under basic conditions (e.g., K₂CO₃ in dry acetone) to ensure nucleophilic substitution .
- Amide Coupling : Finalize the structure via carbodiimide-mediated coupling (e.g., EDC/HCl) between the triazolo-pyridazine intermediate and 4-methylbenzamide. Optimize solvent polarity (e.g., DMF or CH₃CN) and temperature (40–60°C) to minimize side reactions .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Analysis : Use ¹H/¹³C NMR to confirm substituent positions on the triazolo-pyridazine core and amide linkages. Pay attention to aromatic proton splitting patterns (e.g., para-substituted bromophenyl groups) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF ensures molecular weight validation, particularly for detecting isotopic peaks from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .
- HPLC Purity Assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>95%) and detect residual solvents or byproducts .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure. Work in a fume hood due to potential dust/aerosol formation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent contamination .
- Emergency Measures : Pre-identify antidotes for potential thiol or amide-related toxicity. Maintain SDS documentation on-site .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound’s biological targets?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-bromophenyl with 4-fluorophenyl or altering the methylbenzamide group) to assess electronic/steric effects .
- Bioassay Design : Conduct dose-response assays (e.g., IC₅₀ determination) against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays. Compare binding affinity trends with computational docking results .
Q. How should researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Protocol Harmonization : Standardize assay conditions (e.g., buffer pH, ATP concentration in kinase assays) to minimize variability. Cross-validate results with orthogonal methods (e.g., SPR vs. ELISA) .
- Statistical Rigor : Apply multivariate analysis (ANOVA with Tukey post-hoc tests) to differentiate true activity differences from experimental noise. Report confidence intervals for IC₅₀ values .
Q. What advanced strategies can elucidate the compound’s metabolic stability and in vivo pharmacokinetics?
- Methodological Answer :
- Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Identify major metabolites using fragmentation patterns .
- Pharmacokinetic Profiling : Administer the compound intravenously/orally in rodent models. Collect plasma at timed intervals and calculate AUC, Cmax, and half-life using non-compartmental analysis .
Q. How can computational modeling guide the optimization of this compound’s selectivity?
- Methodological Answer :
- Molecular Dynamics Simulations : Simulate ligand-receptor binding poses over 100 ns trajectories to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions). Compare with crystallographic data if available .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to prioritize synthetic targets with predicted improved selectivity .
Data Contradiction Analysis Framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
